molecular formula C12H15ClF3N B2526107 N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride CAS No. 1181457-92-0

N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride

Cat. No.: B2526107
CAS No.: 1181457-92-0
M. Wt: 265.7
InChI Key: IQTGQMCIDGZFPA-UHFFFAOYSA-N
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Description

N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure, featuring a cyclopropylamine group and a trifluoromethylphenyl moiety, is often explored in the development of bioactive molecules. This specific structural motif is relevant for scientists investigating compounds with potential activity on the central nervous system. Research into structurally similar compounds, such as fenfluramine, highlights the importance of the trifluoromethylphenyl group in molecules that interact with serotonergic systems and sigma-1 receptors . Fenfluramine, for instance, is a known antiseizure medication whose primary mechanism is described as dual-action sigma-1 receptor and serotonergic activity, helping to restore the balance between neuronal excitation and inhibition . As such, this compound serves as a valuable building block for pharmaceutical research and development. It enables researchers to synthesize and study novel analogs for a range of biochemical and pharmacological applications, contributing to the discovery of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c1-8(16-11-5-6-11)9-3-2-4-10(7-9)12(13,14)15;/h2-4,7-8,11,16H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTGQMCIDGZFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

The most widely documented method for synthesizing N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride involves a two-step reductive amination process.

Step 1: Imine Formation
3-(Trifluoromethyl)benzaldehyde reacts with cyclopropanamine in a 1:1.2 molar ratio under acidic conditions (glacial acetic acid, 0.5 eq.) at reflux (80–90°C) for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine intermediate.

Step 2: Imine Reduction
The crude imine is reduced using sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) in methanol at 0–5°C for 6 hours. This low-temperature protocol minimizes side reactions such as over-reduction or cyclopropane ring opening.

Key Parameters:

Parameter Optimal Value Impact on Yield
Aldehyde:Amino Ratio 1:1.2 Maximizes imine conversion (≥85%)
Reduction Temperature 0–5°C Prevents borohydride decomposition
Reaction Time 6 hours (Step 2) Balances completion vs. degradation

Nucleophilic Substitution Alternative

An alternative route employs a brominated precursor:
1-(3-(Trifluoromethyl)phenyl)ethyl bromide undergoes nucleophilic displacement with cyclopropanamine (3 eq.) in dimethylformamide (DMF) at 120°C for 48 hours. While avoiding the imine intermediate, this method suffers from lower yields (52–58%) due to competing elimination reactions.

Industrial-Scale Production Optimization

Commercial synthesis (e.g., BenchChem, VulcanChem) implements enhancements to the reductive amination route:

Catalytic Hydrogenation

Replacing NaBH₃CN with hydrogen gas (50 psi) over a Pd/C (5% w/w) catalyst in ethanol at 25°C achieves 89% yield with easier catalyst recovery. This modification reduces borohydride waste and enables continuous processing.

Flow Chemistry Implementation

Pilot-scale trials demonstrate:

  • 3-(Trifluoromethyl)benzaldehyde (0.5 M in MeOH)
  • Cyclopropanamine (0.6 M)
  • Mixed in a microreactor (residence time: 15 min at 85°C)
  • Hydrogenation cartridge (Pd/Al₂O₃, 30 bar H₂)
  • Output: 92% purity at 12 kg/day throughput

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

  • Stationary Phase: Silica gel (230–400 mesh)
  • Mobile Phase: Ethyl acetate/hexane gradient (20% → 50%)
  • Rf Value: 0.33 (50% EtOAc/hexane)

Recrystallization Conditions

High-purity (>99%) material is obtained by recrystallization from:

  • Solvent System: Ethanol/water (4:1 v/v)
  • Crystallization Yield: 78%
  • Purity (HPLC): 99.4%

Analytical Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 0.98–1.12 (m, 4H, cyclopropane CH₂)
  • δ 3.21 (q, J = 6.8 Hz, 1H, CHNH)
  • δ 7.45–7.62 (m, 4H, aromatic H)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -62.5 (s, CF₃)

Salt Formation

Free base treatment with HCl (1.05 eq.) in diethyl ether yields the hydrochloride salt:

  • Melting Point: 198–201°C
  • Hygroscopicity: <0.5% water uptake at 25°C/60% RH

Comparative Method Analysis

Parameter Reductive Amination Nucleophilic Substitution
Overall Yield 74–82% 52–58%
Byproducts <5% 15–20%
Scalability Excellent Moderate
Equipment Requirements Standard High-pressure reactor

Chemical Reactions Analysis

N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising applications in medicinal chemistry due to its ability to interact with various biological targets:

  • Neurotransmitter Modulation : Initial studies suggest that N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit aberrant kinase activity in cancer models. This inhibition correlates with reduced cell proliferation and increased apoptosis, indicating potential applications in cancer therapy .
  • Neuroprotective Effects : In vitro assays indicate that this compound can mitigate oxidative stress-induced cell death, suggesting its potential in treating neurodegenerative diseases .
  • Antimicrobial Activity : Although specific data on this compound is limited, related cyclopropylamine derivatives have shown enhanced antimicrobial efficacy against various bacterial strains, highlighting the potential for similar applications .

Kinase Inhibition Study

A study demonstrated that analogs of this compound effectively inhibited kinase activity in various cancer models. This inhibition was associated with reduced cell proliferation and increased apoptosis in tumor cells.

Neuroprotective Assays

In vitro assays using neuronal cell lines showed that the compound could protect against oxidative stress-induced cell death, suggesting its potential in treating neurodegenerative conditions such as Alzheimer's disease.

Antimicrobial Testing

Cyclopropylamine derivatives were tested against bacterial strains, revealing that modifications to the cyclopropane structure could enhance antimicrobial efficacy. While specific data on this compound is scarce, these findings emphasize the potential for similar compounds.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTarget ActivityEC (μM)Notes
This compoundNeuroprotection0.010Effective against oxidative stress
Analog with Trifluoromethyl groupKinase InhibitionNot specifiedPotential treatment for immune disorders
Cyclopropyl derivativeAntimicrobial0.395Enhanced activity against bacterial strains

Mechanism of Action

The mechanism of action of N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropanamine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives, focusing on substituent variations, molecular properties, and pharmacological relevance.

Structural Analogues

Positional Isomers of Trifluoromethylphenyl Substitution
  • 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (CAS: 1228879-24-0)
    • Differs in the ortho-position of the trifluoromethyl group on the phenyl ring.
    • Altered steric and electronic effects may reduce binding affinity compared to the para or meta isomers due to proximity to the cyclopropane amine .
Halogen-Substituted Analogues
  • 1-(3-Chlorophenyl)cyclopropanamine hydrochloride (CAS: 137160-11-3)
    • Replaces the trifluoromethyl group with chlorine .
    • Lower molecular weight (203.9 g/mol) and reduced electron-withdrawing effects, likely decreasing lipophilicity and membrane permeability compared to the trifluoromethyl derivative .
Fluorophenyl Derivatives
  • 1-(3-Fluorophenyl)cyclopropanamine hydrochloride Substitutes fluorine for trifluoromethyl.

Functional Analogues

Cinacalcet Hydrochloride (CAS: 364782-34-3)
  • A calcimimetic drug with the formula C₂₂H₂₂F₃N·HCl , acting on calcium-sensing receptors to treat hyperparathyroidism.
  • Structural differences include a naphthyl group and a linear propylamine chain instead of the cyclopropane ring.
Aptiganel Hydrochloride (CAS: 137160-11-3)
  • An NMDA receptor antagonist with a 3-chlorophenyl substituent.
  • Demonstrates how halogen substitution (Cl vs. CF₃) impacts target engagement and therapeutic utility (e.g., neuroprotection vs. metabolic modulation) .

Pharmacologically Relevant Impurities and Byproducts

  • 3-(3-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride (CAS: N/A, Molecular Weight: 239.67 g/mol)
    • A Cinacalcet impurity with a linear propylamine chain instead of cyclopropane.
    • Highlights the importance of structural rigidity in drug design, as linear chains may increase metabolic vulnerability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Role
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine HCl 1108698-58-3 C₁₀H₁₁ClF₃N 237.65 3-(Trifluoromethyl)phenyl Medical intermediate
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine HCl 1228879-24-0 C₁₀H₁₁ClF₃N 237.65 2-(Trifluoromethyl)phenyl Research compound
1-(3-Chlorophenyl)cyclopropanamine HCl 137160-11-3 C₉H₁₁Cl₂N 203.90 3-Chlorophenyl NMDA receptor antagonist (Aptiganel)
Cinacalcet Hydrochloride 364782-34-3 C₂₂H₂₂F₃N·HCl 393.87 Naphthyl + propylamine chain Calcimimetic (anti-parathyroid)
3-(3-(Trifluoromethyl)phenyl)propan-1-amine HCl N/A C₁₀H₁₃ClF₃N 239.67 Linear propylamine chain Cinacalcet impurity

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to halogenated derivatives, making it favorable for CNS-targeting drugs .
  • Conformational Rigidity : Cyclopropane-containing compounds exhibit improved receptor selectivity but may suffer from synthetic complexity and reduced solubility .
  • Therapeutic Potential: Structural analogs like Aptiganel and Cinacalcet demonstrate that minor modifications can shift therapeutic indications from neurological to endocrine disorders, underscoring the versatility of this chemical scaffold .

Biological Activity

N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride is a chemical compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14F3N·HCl
  • Molecular Weight : Approximately 265.70 g/mol
  • CAS Number : 1181457-92-0

The compound features a cyclopropanamine structure, characterized by a three-membered carbon ring linked to an amine group. The presence of a trifluoromethyl group enhances its chemical reactivity and biological interactions, making it a subject of interest in pharmacological research .

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, influencing neurotransmitter systems and potentially modulating pathways associated with neurological disorders.

Research suggests that the compound may interact with neurotransmitter receptors, which could elucidate its potential therapeutic effects. It is hypothesized that the trifluoromethyl group may enhance binding affinity to specific receptors, similar to other compounds with analogous structures .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamineC12H14F3NBase form without hydrochloride
1-(3-(Trifluoromethyl)phenyl)cyclopropanamineC10H11ClF3NLacks ethyl group; simpler structure
Trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamineC10H11ClF3NDifferent stereochemistry; potential for varied activity

This comparison highlights the unique aspects of this compound, particularly its trifluoromethyl substitution which may confer distinct pharmacological properties not observed in similar compounds.

Case Studies and Research Findings

Research findings indicate that this compound has shown promise in several experimental models:

  • Neuropharmacological Studies : Initial studies have demonstrated that this compound can modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression or anxiety disorders. Further studies are required to confirm these effects and understand the underlying mechanisms .
  • Synthesis and Derivatives : The synthesis of this compound typically involves multi-step organic reactions, which allow for the creation of various derivatives that could enhance biological activity or alter pharmacokinetic properties. For example, modifications to the cyclopropane ring or the amine group could lead to compounds with improved efficacy or reduced side effects .

Future Directions

The unique structure of this compound presents opportunities for further research into its pharmacological properties. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile of this compound in living organisms.
  • Mechanistic Studies : To elucidate how the compound interacts at a molecular level with various biological targets.
  • Development of Analogues : Exploring structural modifications to optimize biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous cyclopropanamine hydrochlorides are synthesized by reacting a trifluoromethylphenyl ethyl precursor with cyclopropanamine under acidic conditions (e.g., HCl in ethanol) . Key parameters include temperature control (0–5°C for cyclopropane ring stability) and stoichiometric excess of the amine to avoid byproducts. Post-synthesis purification often involves recrystallization from ethanol/ether mixtures .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the cyclopropane ring (δ ~1.0–1.5 ppm for ring protons) and trifluoromethyl group (δ ~120–125 ppm in ¹³C) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1120 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (C₁₂H₁₄ClF₃N, exact mass 295.131 g/mol) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine transporters) due to structural similarity to bioactive cyclopropanamines . For cytotoxicity, use MTT assays on HEK-293 or HepG2 cell lines at concentrations ≤100 µM to assess safety margins .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Use homogeneous binding buffers (e.g., Tris-HCl pH 7.4 with 5 mM Mg²⁺).
  • Validate results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Account for enantiomeric purity; chiral HPLC (Chiralpak AD-H column) can separate stereoisomers with differing affinities .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store lyophilized at -20°C under argon . For aqueous formulations:

  • Use citrate buffer (pH 4.5) to minimize hydrolysis.
  • Add 0.1% ascorbic acid to prevent oxidative degradation of the cyclopropane ring .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Core Modifications : Replace the cyclopropane ring with bicyclo[1.1.1]pentane to assess steric effects .
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position to modulate electronic effects on receptor binding .
  • In Silico Docking : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT₁A, PDB: 7E2Z) to predict binding poses and guide synthesis .

Q. What analytical techniques are suitable for detecting degradation products under accelerated stability conditions?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate degradation products. Major degradants include hydrolyzed cyclopropane (m/z 210.1) and defluorinated analogs .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify photo-products and hydrolysis pathways .

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